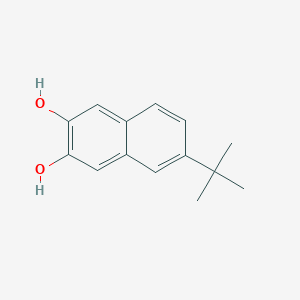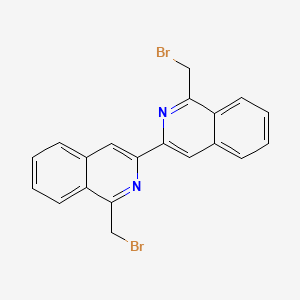
1,1'-Bis(bromomethyl)-3,3'-biisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is an organic compound that belongs to the class of biisoquinolines It is characterized by the presence of two bromomethyl groups attached to the 1 and 1’ positions of the biisoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline can be synthesized through a multi-step process involving the bromination of 3,3’-biisoquinoline. The typical synthetic route involves the following steps:
Formation of 3,3’-biisoquinoline: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: The 3,3’-biisoquinoline is then subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted biisoquinolines.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substituted Biisoquinolines: Products formed from nucleophilic substitution reactions.
Quinoline Derivatives: Products formed from oxidation reactions.
Methylated Biisoquinolines: Products formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Biological Research: Studied for its interactions with biological molecules and potential use as a biochemical probe.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(bromomethyl)cyclohexane: Another compound with bromomethyl groups, but with a cyclohexane backbone instead of a biisoquinoline structure.
1,1’-Bis(bromomethyl)cyclopropane: Similar in having bromomethyl groups, but with a cyclopropane backbone.
Uniqueness
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is unique due to its biisoquinoline backbone, which imparts distinct electronic and steric properties compared to other compounds with bromomethyl groups. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity.
Eigenschaften
| 117330-51-5 | |
Molekularformel |
C20H14Br2N2 |
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-[1-(bromomethyl)isoquinolin-3-yl]isoquinoline |
InChI |
InChI=1S/C20H14Br2N2/c21-11-19-15-7-3-1-5-13(15)9-17(23-19)18-10-14-6-2-4-8-16(14)20(12-22)24-18/h1-10H,11-12H2 |
InChI-Schlüssel |
MTTPJFQIRJNLHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N=C2CBr)C3=CC4=CC=CC=C4C(=N3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


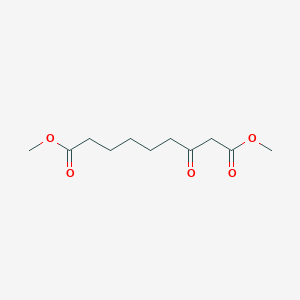

![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
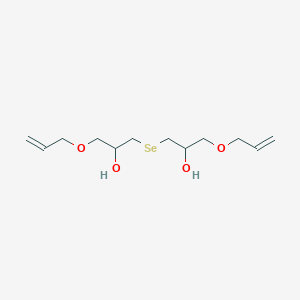
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

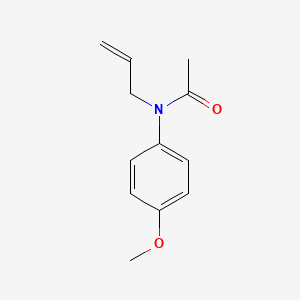
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
